2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde
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Overview
Description
2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is characterized by the presence of an amino group at the second position, a trifluoromethyl group at the fourth position, and an aldehyde group at the fifth position on the thiazole ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of 2-Amino-4-(trifluoromethyl)thiazole with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the thiazole compound is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.
Reduction: 2-Amino-4-(trifluoromethyl)thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and aldehyde groups can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparison with Similar Compounds
- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 2-Amino-4-(trifluoromethyl)thiazole-5-methanol
- 2-Amino-4-(trifluoromethyl)thiazole-5-nitrile
Comparison: 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. The aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal and industrial chemistry .
Properties
CAS No. |
933683-99-9 |
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Molecular Formula |
C5H3F3N2OS |
Molecular Weight |
196.15 g/mol |
IUPAC Name |
2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)3-2(1-11)12-4(9)10-3/h1H,(H2,9,10) |
InChI Key |
QBCOKQVSDMQYAV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(N=C(S1)N)C(F)(F)F |
Origin of Product |
United States |
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